

4'-Chloroacetophenone CAS number and properties

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Compound of Interest

Compound Name: 4'-Chloroacetophenone

Cat. No.: B041964

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An In-depth Technical Guide to 4'-Chloroacetophenone

This technical guide provides a comprehensive overview of **4'-Chloroacetophenone**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis and derivatization, safety and handling information, and its primary applications.

Chemical Identity and Identifiers

4'-Chloroacetophenone is an aromatic ketone distinguished by a chlorine atom substituted at the para position of the acetophenone structure.

Identifier	Value
CAS Number	99-91-2[1][2][3][4][5][6]
Molecular Formula	C ₈ H ₇ ClO[1][3][4][5][6][7][8]
Molecular Weight	154.59 g/mol [1][3][4][5][6][8]
IUPAC Name	1-(4-chlorophenyl)ethanone[3][7]
Synonyms	p-Chloroacetophenone, 1-Acetyl-4-chlorobenzene, 4-Acetyl-1-chlorobenzene[3][6][9]
InChI Key	BUZYGTVTZYSBCU-UHFFFAOYSA-N[3][7][9]
SMILES	CC(=O)C1=CC=C(Cl)C=C1[3][7][9]
EC Number	202-800-7
PubChem CID	7467[3][6]

Physicochemical Properties

The properties of **4'-Chloroacetophenone** make it a versatile reagent in organic synthesis. At room temperature, it exists as a white to pale yellow liquid or solid, depending on the ambient temperature.[1][2][6]

Property	Value
Appearance	Clear colorless to yellowish liquid after melting[2][5][6][7]
Melting Point	14-18 °C[1][2][5][6][9][10]
Boiling Point	232 °C (at 760 mmHg)[1][2][5][6][9][10]
Density	1.192 g/mL at 25 °C[1][2][5][6][9][10]
Flash Point	90 °C (194 °F) - closed cup[1][5][9]
Refractive Index (n ²⁰ /D)	1.554[1][2][5][7][9]
Vapor Pressure	8 mmHg at 90 °C[2][5][9]
Water Solubility	111 mg/L at 25 °C (slow decomposition)[1][3][5]
LogP (Octanol/Water Partition Coefficient)	2.32[5][10]

Experimental Protocols

4'-Chloroacetophenone is commonly synthesized via Friedel-Crafts acylation of chlorobenzene. The following is a representative experimental protocol. Additionally, a protocol for a common derivatization reaction is provided.

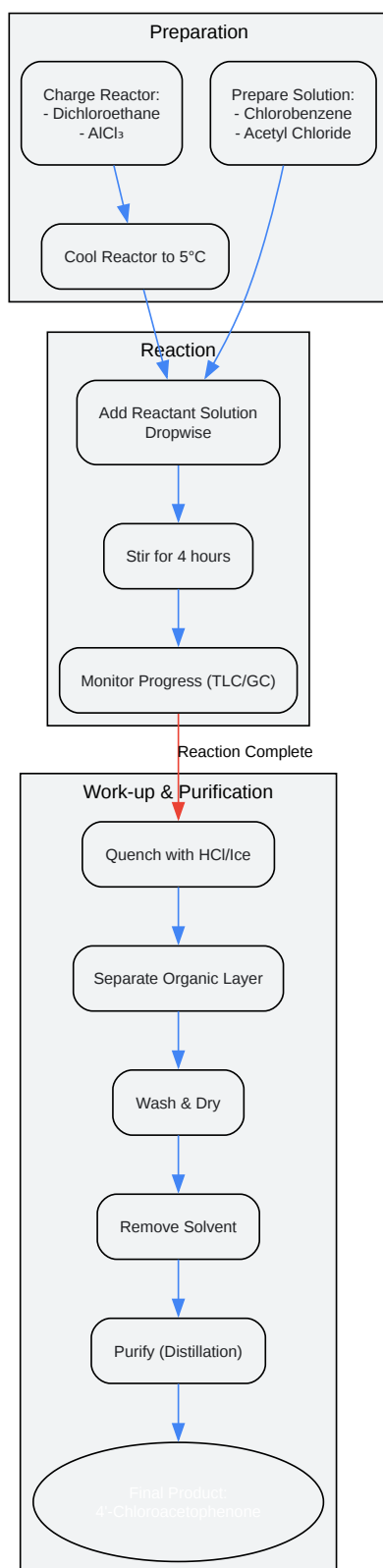
Protocol 1: Synthesis of 4'-Chloroacetophenone via Friedel-Crafts Acylation

This method involves the reaction of chlorobenzene with acetic anhydride or acetyl chloride using a Lewis acid catalyst, such as aluminum trichloride.[1]

Methodology:

- A reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel is charged with a solvent (e.g., dichloroethane) and aluminum trichloride under an inert atmosphere.
- The mixture is cooled to approximately 5°C.

- A solution of chlorobenzene and acetyl chloride in the same solvent is added dropwise to the cooled mixture while maintaining the temperature.
- After the addition is complete, the reaction is stirred for several hours at a controlled temperature.
- Reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice and hydrochloric acid.
- The organic layer is separated, washed with water and a bicarbonate solution, and then dried over an anhydrous drying agent (e.g., Na_2SO_4).
- The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or recrystallization to yield pure **4'-Chloroacetophenone**.



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Caption: Workflow for the Synthesis of **4'-Chloroacetophenone**.

Protocol 2: Synthesis of 4'-Chloroacetophenone Oxime

This protocol details the conversion of **4'-Chloroacetophenone** to its corresponding oxime, a common derivative in organic synthesis.[\[11\]](#)

Methodology:

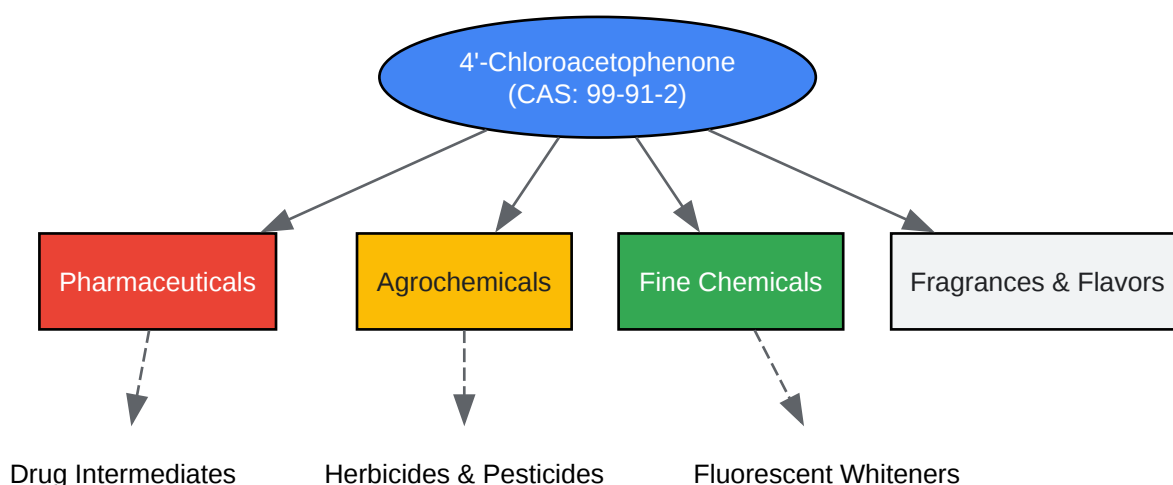
- Dissolve 15.5 grams (approx. 0.1 mole) of **4'-Chloroacetophenone** in 50 mL of ethyl alcohol in a 250 mL beaker.[\[11\]](#)
- Prepare a solution of 15 grams (0.214 mole) of hydroxylamine hydrochloride in 30 mL of water and add it to the beaker.[\[11\]](#)
- Prepare a separate solution of 10 grams (0.25 mole) of sodium hydroxide in 30 mL of water and add this to the reaction mixture.[\[11\]](#)
- Heat the resulting solution for 10 minutes on a hot plate.[\[11\]](#)
- Cool the reaction mixture to room temperature and pour it into approximately 250 mL of cold water.[\[11\]](#)
- Acidify the mixture to a pH of 3 to 5 with concentrated hydrochloric acid.[\[11\]](#)
- Collect the resulting white solid product by filtration, wash it with water, and dry to obtain the crude **4'-chloroacetophenone** oxime.[\[11\]](#)

Applications in Research and Development

4'-Chloroacetophenone is a crucial building block in the synthesis of a wide range of organic molecules.

- **Pharmaceutical Synthesis:** It serves as a key intermediate in the development of various pharmaceutical compounds.[\[6\]](#)[\[12\]](#) Its structure is a common feature in molecules designed for diverse therapeutic targets.
- **Agrochemicals:** The compound is pivotal in manufacturing agrochemicals, including herbicides and pesticides.[\[13\]](#) The presence of the chloro-aromatic moiety often enhances the biological activity and stability of the final product.[\[13\]](#)

- Fine Chemicals: It is used to produce fluorescent whitening agents and other fine chemicals. [1][12]
- Fragrance and Flavor Industry: Its aromatic properties make it useful in the formulation of certain flavors and fragrances.[6]



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Caption: Key Application Areas of **4'-Chloroacetophenone**.

Safety and Handling

4'-Chloroacetophenone is a hazardous substance and requires careful handling in a laboratory or industrial setting.

Hazard Summary:

- Health Hazards: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[10][14] Causes serious eye irritation (Category 2).[10][14] May cause respiratory irritation.[10][14] It is also irritating to the skin.[15]
- Physical Hazards: It is a combustible liquid with a flash point of 90 °C.[10]

GHS Hazard Statement	Code
Combustible liquid	H227
Harmful if swallowed	H302
Causes serious eye irritation	H319
May cause respiratory irritation	H335

Recommended Safety Precautions:

- Engineering Controls: Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.[\[10\]](#)[\[14\]](#)[\[16\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[\[10\]](#) For operations with a risk of inhalation, use a suitable respirator.
- Handling: Keep away from heat, sparks, open flames, and hot surfaces.[\[10\]](#)[\[16\]](#) Avoid breathing dust, fumes, gas, mist, vapors, or spray.[\[10\]](#) Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[\[10\]](#)[\[14\]](#)
- Storage: Store in a well-ventilated, cool, and dry place.[\[10\]](#) Keep the container tightly closed and store in a locked-up area.[\[10\]](#)[\[14\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[10\]](#)

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